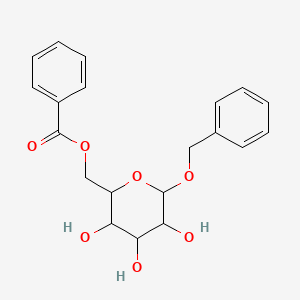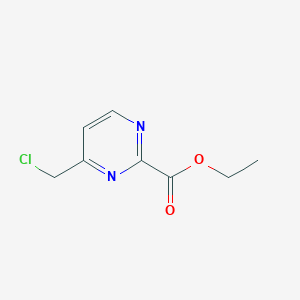
Benzyl beta-D-galactopyranoside 6-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl beta-D-galactopyranoside 6-benzoate is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6th position is esterified with a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl beta-D-galactopyranoside 6-benzoate typically involves the esterification of beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Beta-D-galactopyranoside+Benzoyl chloride→Benzyl beta-D-galactopyranoside 6-benzoate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale esterification reactions can be applied, involving the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl beta-D-galactopyranoside 6-benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranoside and benzoic acid.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Beta-D-galactopyranoside and benzoic acid.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl beta-D-galactopyranoside 6-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzyl beta-D-galactopyranoside 6-benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzoate group may enhance the compound’s binding affinity to these enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with glycosidases and other carbohydrate-processing enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Benzyl alpha-D-galactopyranoside: Similar structure but with an alpha configuration at the anomeric carbon.
Benzyl beta-D-mannopyranoside: Similar structure but with a mannose moiety.
Uniqueness
Benzyl beta-D-galactopyranoside 6-benzoate is unique due to the presence of the benzoate group at the 6th position, which can significantly alter its chemical properties and biological activity compared to other benzyl glycosides. This modification can enhance its stability, binding affinity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H22O7 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2 |
Clave InChI |
XSDPLCILVZEDFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)


![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)

![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
